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molecular formula C7H8BrNO2 B8766543 Methyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate

Methyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate

Cat. No. B8766543
M. Wt: 218.05 g/mol
InChI Key: MLKAVNNWGFMCSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08048909B2

Procedure details

By a similar operation as in Reference Example 40 and using methyl 4-methyl-1H-pyrrole-3-carboxylate (1.0 g) and N-bromosuccinimide (1.28 g), the title compound was obtained as a pale-yellow solid (yield 489 mg, 31%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step Two
Name
Yield
31%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([C:7]([O:9][CH3:10])=[O:8])=[CH:4][NH:5][CH:6]=1.[Br:11]N1C(=O)CCC1=O>>[Br:11][C:6]1[NH:5][CH:4]=[C:3]([C:7]([O:9][CH3:10])=[O:8])[C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC=1C(=CNC1)C(=O)OC
Step Two
Name
Quantity
1.28 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=CN1)C(=O)OC)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 489 mg
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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